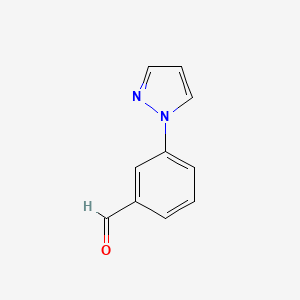

3-(1h-Pyrazol-1-yl)benzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-8-9-3-1-4-10(7-9)12-6-2-5-11-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFXXJOWQSOGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428297 | |

| Record name | 3-(1h-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852227-92-0 | |

| Record name | 3-(1H-Pyrazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852227-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1h-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Significance Within the Pyrazole Benzaldehyde Scaffold

The structure of 3-(1H-pyrazol-1-yl)benzaldehyde, which features a pyrazole (B372694) ring linked to a benzaldehyde (B42025) moiety at the meta position, is of considerable interest. This specific arrangement of the five-membered aromatic pyrazole ring, containing two adjacent nitrogen atoms, and the phenyl ring with a formyl group, imparts distinct electronic and steric properties to the molecule. The pyrazole ring itself can exist in three tautomeric forms. nih.gov

The reactivity of the aldehyde group, a versatile functional group in organic synthesis, is influenced by the electronic nature of the pyrazole substituent. Aldehydes are generally more reactive than ketones due to less steric hindrance and a greater partial positive charge on the carbonyl carbon. eurjchem.com The pyrazole ring, being an electron-withdrawing group, can further modulate the reactivity of the aldehyde, making it a valuable synthon for various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 852227-92-0 nepjol.info |

| Molecular Formula | C10H8N2O nepjol.info |

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | This compound nepjol.info |

| Physical Form | Solid or Semi-solid or liquid or lump nepjol.info |

| Storage Temperature | 2-8°C under an inert atmosphere nepjol.info |

Interdisciplinary Relevance in Heterocyclic Chemistry

The 3-(1H-pyrazol-1-yl)benzaldehyde scaffold serves as a crucial building block in the synthesis of a wide array of more complex heterocyclic systems. The presence of both the pyrazole (B372694) and benzaldehyde (B42025) functionalities allows for a diverse range of chemical reactions, leading to the construction of novel molecular architectures with potential applications in various fields.

The aldehyde group can readily participate in condensation reactions with active methylene (B1212753) compounds to form chalcones, which are precursors to numerous heterocyclic systems like pyrazolines, chromones, and pyridines. nih.govmdpi.com For instance, the condensation of pyrazole-4-carbaldehydes with substituted o-hydroxy acetophenones yields chalcones that can be further cyclized to pyrazolines and chromone (B188151) derivatives. nih.gov Similarly, the reaction of pyrazole carbaldehydes with hydrazines can lead to the formation of other pyrazole-containing heterocycles. ekb.eg

The versatility of this scaffold is further demonstrated by its use in multicomponent reactions, which allow for the efficient, one-pot synthesis of complex molecules. These reactions are of great interest in green chemistry and drug discovery for their atom economy and operational simplicity.

Role As a Privileged Scaffold in Drug Discovery and Chemical Synthesis

Classical Synthesis Routes for Pyrazolyl Benzaldehydes

The traditional synthesis of pyrazolyl benzaldehydes often relies on foundational reactions that either build the pyrazole ring onto a pre-existing benzaldehyde (B42025) structure or couple a pyrazole ring with a benzene (B151609) derivative.

Condensation Reactions with Pyrazole Precursors

A primary classical approach involves the N-arylation of a pre-formed pyrazole ring with a substituted benzene. This is typically achieved through condensation reactions where a C-N bond is formed between the pyrazole nitrogen and a carbon on the benzaldehyde ring. The Ullmann condensation is a well-established method for this transformation. wikipedia.orgwikipedia.org It involves the copper-promoted reaction of an aryl halide, such as 3-bromobenzaldehyde or 3-iodobenzaldehyde, with pyrazole. wikipedia.org Traditional Ullmann reactions often required harsh conditions, including high temperatures (frequently over 200°C) and high-boiling polar solvents like nitrobenzene or dimethylformamide (DMF), with stoichiometric amounts of copper powder. wikipedia.orgorganic-chemistry.org The aryl halide's reactivity is enhanced by the presence of electron-withdrawing groups, such as the aldehyde group in 3-halobenzaldehydes. wikipedia.org

The general mechanism for the Ullmann condensation involves the in-situ formation of a copper(I) species that reacts with the aryl halide. wikipedia.orgorganic-chemistry.org This is followed by reaction with the pyrazole to form the N-aryl pyrazole and a copper halide salt.

Cyclization Reactions involving Hydrazines and Carbonyl Systems

The Knorr pyrazole synthesis is a cornerstone of classical pyrazole chemistry, involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound in the presence of an acid catalyst. jk-sci.comyoutube.com To synthesize this compound via this route, 3-formylphenylhydrazine would be the required hydrazine component. This precursor would react with a 1,3-dicarbonyl compound, such as malondialdehyde or its synthetic equivalent 1,1,3,3-tetramethoxypropane.

The mechanism begins with the formation of a hydrazone intermediate by the reaction of one of the hydrazine's nitrogen atoms with one of the carbonyl groups of the 1,3-dicarbonyl compound. youtube.comslideshare.net This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. jk-sci.com The final step is a dehydration reaction, which results in the formation of the aromatic pyrazole ring. wikipedia.org The use of a substituted hydrazine, like 3-formylphenylhydrazine, can lead to a mixture of regioisomers, although one isomer often predominates. wikipedia.org

Modern Synthetic Strategies

Contemporary approaches to synthesizing pyrazole derivatives focus on improving efficiency, selectivity, and sustainability. These methods include multicomponent reactions and advanced catalyst-mediated transformations that often proceed under milder conditions.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates the structural features of each reactant. rsc.orgnih.gov This strategy offers significant advantages by reducing the number of synthetic steps, minimizing waste, and enabling the rapid assembly of complex molecular architectures. rsc.org

For the synthesis of this compound and its derivatives, an MCR could be designed to bring together a hydrazine, a source for the dicarbonyl fragment, and other components in one pot. For instance, a reaction could involve 3-formylphenylhydrazine, an aldehyde, and an active methylene (B1212753) compound like malononitrile. nih.gov Such reactions often proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to yield the substituted pyrazole. mdpi.com The development of catalytic MCRs has further expanded the scope and utility of this approach in heterocyclic synthesis. nih.gov

Catalyst-Mediated Synthesis

The use of catalysts, particularly transition metals, has revolutionized the synthesis of N-arylpyrazoles, offering milder reaction conditions and greater functional group tolerance compared to classical methods.

Modern catalyst-mediated methods for forming the N-aryl bond are dominated by copper- and palladium-catalyzed reactions. These are often referred to as Ullmann-type and Buchwald-Hartwig amination reactions, respectively.

Copper-Catalyzed N-Arylation (Ullmann-Type Reaction): Significant advancements in the Ullmann reaction have been achieved through the development of catalytic systems that operate under much milder conditions than the stoichiometric copper reactions of the past. organic-chemistry.orgresearchgate.net These modern systems typically use a catalytic amount of a copper(I) or copper(II) salt, such as CuI, Cu₂O, or CuO, in combination with a ligand. researchgate.netmdpi.com The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the cross-coupling process. Various classes of ligands have been successfully employed, including diamines, (S)-pyrrolidinylmethylimidazoles, and oximes, allowing the reactions to proceed at lower temperatures and with greater efficiency. researchgate.netmit.edunih.gov These catalytic systems have been shown to be effective for the N-arylation of pyrazole with a wide range of aryl bromides and iodides, tolerating various functional groups. nih.gov

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Aryl Halide | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 110 | Aryl Iodide | Good | mit.edu |

| CuI | (S)-Pyrrolidinylmethylimidazole | Cs₂CO₃ | DMF | 110-130 | Aryl Bromide | Excellent | nih.gov |

| Cu₂O | Salicylaldoxime | Cs₂CO₃ | Dioxane | 110 | Aryl Bromide | Excellent | researchgate.net |

| CuO Nanospheres | None | K₃PO₄ | Toluene | 180 | Iodobenzene | 96 (Conversion) | mdpi.com |

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is another powerful tool for constructing C-N bonds. This reaction employs a palladium catalyst with a specialized phosphine ligand to couple amines or N-H containing heterocycles with aryl halides or triflates. nih.govnih.gov For the synthesis of this compound, pyrazole would be coupled with a derivative like 3-bromobenzaldehyde. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich biarylphosphine ligands such as tBuBrettPhos being particularly effective for the amination of unprotected bromopyrazoles. nih.gov These reactions are known for their broad substrate scope and high functional group tolerance, proceeding under relatively mild conditions. nih.govorganic-chemistry.org

| Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Aryl Halide/Triflate | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pd₂(dba)₃ | tBuBrettPhos | LHMDS | Toluene | 80 | 3-Bromo-1H-pyrazole | Moderate-Excellent | nih.gov |

| [Pd(allyl)Cl]₂ | tBuXPhos | t-BuONa | Toluene | RT-100 | Aryl Bromide | Good-Excellent | nih.gov |

| Pd(OAc)₂ | tBuBrettPhos | K₂CO₃ | Dioxane | 100 | Aryl Triflate | Very Good | organic-chemistry.org |

Nanocatalyst-Enabled Processes

The application of nanocatalysts in organic synthesis has gained significant traction due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. researchgate.netmdpi.com Nanocatalysts offer a bridge between homogeneous and heterogeneous catalysis, providing high efficiency and ease of separation and reusability. researchgate.netresearchgate.net

Several studies have demonstrated the utility of nanocatalysts in the synthesis of pyrazole derivatives. For instance, nanosized magnesium oxide (MgO) has been effectively used for the synthesis of dihydropyrano[2,3-c]-pyrazole derivatives in an aqueous medium at room temperature, affording excellent yields in short reaction times. nih.gov Similarly, cobalt nanoparticles (CoNPs) prepared from plant extracts have served as efficient heterogeneous catalysts for the synthesis of pyrano-[2,3-c]-pyrazole frameworks. nih.gov

Magnetic nanocatalysts, such as Fe3O4@THAM-SO3H and Fe3O4@CPTMO-phenylalanine-Ni, have also been developed for the synthesis of various pyrazole derivatives. researchgate.netnih.gov These catalysts are particularly advantageous due to their easy separation from the reaction mixture using an external magnet, allowing for multiple reuse cycles without a significant loss of activity. researchgate.netnih.gov For example, a novel magnetic nanocatalyst, Fe3O4@CPTMO-phenylalanine-Ni, was successfully employed in a one-pot, three-component reaction to produce fused pyrazoles in high yields with reaction times as short as 3-7 minutes. nih.gov Another study reported the use of a metal oxide silica-based layered double hydroxide (LDH) as a magnetic nanocatalyst for the synthesis of pyrazolo[3,4-b]pyridines, achieving good yields under reflux conditions. indexcopernicus.com

Other notable examples include the use of nanocrystalline ZnZr4(PO4)6 ceramics and CeO2 nanoparticles for the preparation of pyranopyrazole derivatives. mlsu.ac.in Furthermore, a magnetic Ru(III)@CMC/Fe3O4 organic-inorganic hybrid nanocatalyst has been developed for the multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles. mlsu.ac.in The high catalytic activity of this hybrid is attributed to the Lewis acidic nature of Ru(III) and the large surface area of the magnetic nanoparticles. mlsu.ac.in

Table 1: Examples of Nanocatalysts in Pyrazole Synthesis

| Catalyst | Pyrazole Derivative | Reaction Conditions | Yield (%) | Reference |

| Nanosized MgO | Dihydropyrano[2,3-c]-pyrazoles | Aqueous medium, RT, 20 min | 88-97 | nih.gov |

| Cobalt Nanoparticles (CoNPs) | Pyrano-[2,3-c]-pyrazole frameworks | Aqueous ethanol | - | nih.gov |

| Fe3O4@CPTMO-phenylalanine-Ni | Fused pyrazoles | 80 °C, 3-7 min | High | nih.gov |

| Metal oxide silica-based LDH | Pyrazolo[3,4-b]pyridines | EtOH/H2O, reflux | 70-85 | indexcopernicus.com |

| Nano-Fe2O3 | Arylpyrazole derivatives | One-pot condensation | Good | researchgate.net |

| ZnO-NiO-Fe3O4 nanocomposite | 6-amino-3-methyl-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles | Aqueous ethanol, ultrasonic irradiation | Good to Excellent | tandfonline.com |

Heterogeneous Catalysis in Pyrazole Synthesis

Heterogeneous catalysis is a cornerstone of green chemistry, offering significant advantages such as catalyst recyclability, reduced waste generation, and enhanced stability. researchgate.net In the context of pyrazole synthesis, a variety of solid catalysts have been explored to facilitate efficient and environmentally benign transformations. researchgate.netdntb.gov.ua

The use of heterogeneous catalysts simplifies product purification, as the catalyst can be easily removed by filtration. researchgate.net This approach has been successfully applied to the synthesis of a wide range of pyrazole derivatives. For example, Preyssler-type heteropolyacid (H14[NaP5W30O110]) has been utilized as a recyclable catalyst for the multicomponent synthesis of dihydropyrano[2,3-c]pyrazole scaffolds, achieving excellent yields in ethanol or water. nih.gov

Supported catalysts, such as nano-Fe2O3, have been employed for the one-pot synthesis of arylpyrazole derivatives, demonstrating good yields. researchgate.net Similarly, MMT K10, a type of clay, has been used as a support for a heterogeneous catalytic system in the multicomponent reaction to produce bispyranopyrazole derivatives. nih.gov The development of such solid-supported catalysts is a key area of research aimed at improving the sustainability of pyrazole synthesis. researchgate.net

Non-Conventional Activation Techniques

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. benthamdirect.comzu.edu.ly This technique has been widely adopted for the synthesis of pyrazole and its derivatives. benthamdirect.comrsc.org

The synthesis of various pyrazole-containing scaffolds has been successfully achieved using microwave irradiation. For instance, the preparation of 1-aryl-1H-pyrazole-5-amines from aryl hydrazines and either 3-aminocrotononitrile or an α-cyanoketone in a 1 M HCl solution is completed in just 10-15 minutes with yields of 70-90%. youtube.com Another example is the solvent-free synthesis of 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxy-substituted phenyl)propane-1,3-diones using K2CO3 as a solid support, which offers increased yields and avoids hazardous solvents. bohrium.com

Microwave-assisted synthesis has also been applied to the preparation of biologically relevant pyrazole derivatives. A series of 4,5-dihydro-1H-pyrazoles were efficiently synthesized and evaluated for their COX-1 inhibitory potency. shd-pub.org.rs Furthermore, the synthesis of antioxidant dihydropyrazole hybrids as potential lipoxygenase inhibitors was achieved through microwave irradiation, highlighting the versatility of this technique in medicinal chemistry. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Potassium Hydrotris(3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp*)

| Method | Reaction Time | Yield | Reference |

| Microwave | 3 minutes | Higher | zu.edu.ly |

| Conventional Reflux | Several hours | Lower | zu.edu.ly |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another non-conventional energy source that can enhance reaction rates and yields in organic synthesis. benthamdirect.com The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to chemical transformations. benthamdirect.comnih.gov This technique is particularly useful for processes that require milder conditions than microwave irradiation. rsc.org

The application of ultrasound has been successfully demonstrated in the synthesis of various pyrazole derivatives. For example, a sustainable, one-pot synthesis of pyrazoline derivatives from chalcones was achieved using ultrasound, which significantly reduced energy consumption and reaction times. nih.gov In another study, a ZnO-NiO-Fe3O4 nanocomposite was used as a catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives under ultrasonic irradiation in aqueous ethanol, resulting in high to excellent yields. tandfonline.com

A simple, catalyst-free protocol for the one-pot synthesis of pyrazoles in water under ultrasound irradiation has also been developed, avoiding the need for traditional chromatography and purification steps. nih.gov This method highlights the potential of ultrasound as a green and efficient tool for pyrazole synthesis. nih.govthieme-connect.com

Solvent-Free and Green Solvent Methodologies

The development of solvent-free and green solvent-based synthetic methodologies is a critical aspect of sustainable chemistry, aiming to reduce the environmental impact of chemical processes. thieme-connect.comtandfonline.com

Solventless reactions, often conducted by grinding the reactants together or with a catalytic amount of a solid support, can lead to high yields and simplified work-up procedures. rsc.orgrsc.org For instance, the condensation of a diketone and a hydrazine in the presence of a catalytic amount of sulfuric acid at room temperature under solvent-free conditions afforded pyrazole derivatives in high yields. rsc.org Another example is the solvent-free mechanochemical chlorination of pyrazoles using trichloroisocyanuric acid, which provides a rapid and high-yielding route to 4-chloropyrazole derivatives without the need for column chromatography. rsc.org

The use of green solvents, such as water or ionic liquids, provides a more environmentally friendly alternative to traditional volatile organic solvents. thieme-connect.comtandfonline.comtandfonline.com A green and inexpensive method for the synthesis of pyrazole derivatives has been reported using tetrabutylammonium bromide, an organic ionic salt, at room temperature under solvent-free conditions, with product yields ranging from 75-86%. tandfonline.comtandfonline.com Water, being a non-toxic, non-flammable, and readily available solvent, is an ideal medium for many organic reactions, and its use in pyrazole synthesis is an active area of research. thieme-connect.com

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved scalability, and precise control over reaction parameters. mdpi.comresearchgate.netnih.gov This technology has been increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles. mdpi.comresearchgate.net

A continuous-flow approach has been developed for the synthesis of 3,5-disubstituted pyrazoles through a sequential copper-mediated alkyne homocoupling and Cope-type hydroamination. rsc.org This multistep methodology allows for the direct production of valuable pyrazoles from simple starting materials without the need to isolate intermediates. rsc.org

Chemists at GalChimia have described an efficient two-step synthesis of a library of pyrazoles under continuous flow-through conditions. asynt.com The process involves the condensation of an acetophenone with DMFDMA to form an enaminone intermediate, followed by a second condensation with hydrazine to generate the pyrazole product. asynt.com Another notable example is a four-step continuous flow setup for the conversion of anilines to pyrazoles, where a hazardous diazotization step is performed in situ, thereby enhancing safety. mdpi.com The use of flow chemistry has been shown to significantly reduce reaction times compared to batch synthesis, for example, from 9 hours to just 16 minutes for the synthesis of pyrazolopyrimidinone derivatives. mdpi.com

Regioselective Synthesis of Pyrazolyl Benzaldehyde Isomers and Derivatives

The regioselective synthesis of pyrazole derivatives is crucial for obtaining the desired isomer, which can significantly impact the compound's biological activity and physical properties. Several strategies have been developed to control the regioselectivity of pyrazole formation.

One common method for synthesizing pyrazoles is the cyclocondensation reaction of 1,3-dicarbonyl compounds with hydrazines. mdpi.comnih.gov However, the reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines can lead to a mixture of two regioisomers. mdpi.com To address this, researchers have focused on developing highly regioselective synthetic protocols.

A notable approach involves the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide (DMAc). organic-chemistry.org This method has been shown to furnish pyrazoles in good yields with high regioselectivity. organic-chemistry.org The use of aprotic solvents with strong dipole moments, such as DMAc, N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), significantly improves regioselectivity compared to polar protic solvents like ethanol and acetic acid. organic-chemistry.org The addition of an acid catalyst can further enhance the yield by promoting the dehydration step. organic-chemistry.org The regioselectivity of this transformation has been confirmed using 2D NMR techniques like NOESY and HMBC. organic-chemistry.orgnih.gov

Another regioselective method is the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. nih.gov This procedure allows for the selective synthesis of 3,4-diaryl-1H-pyrazoles under mild conditions, starting from readily available benzaldehydes or heteroaromatic aldehydes. nih.gov

Furthermore, the synthesis of 3-substituted pyrazoles can be achieved through various other pathways. For instance, 3-trifluoromethyl-substituted pyrazoles have been synthesized by the in-situ formation of 1,3-diketones from ketones and acid chlorides, followed by cyclization with hydrazine. mdpi.com A multi-step reaction sequence starting from 3-formylbenzonitrile has also been reported for the synthesis of 3-(1H-pyrazol-3-yl)benzaldehyde. chemicalbook.com

The table below summarizes a selection of regioselective synthesis methods for pyrazole derivatives.

| Starting Materials | Reagents and Conditions | Product Type | Yield | Reference |

| 1,3-Diketones, Arylhydrazines | N,N-Dimethylacetamide, Room Temperature | 1-Aryl-3,4,5-substituted pyrazoles | 59-98% | organic-chemistry.org |

| Tosylhydrazones, Nitroalkenes | Mild conditions | 3,4-Diaryl-1H-pyrazoles | - | nih.gov |

| Ketones, Acid chlorides | Hydrazine | 3-Trifluoromethyl-substituted pyrazoles | Good to excellent | mdpi.com |

| α,β-Ethylenic ketones with a leaving group | Hydrazine derivatives, Microwave irradiation, Solvent-free | 3,5-Disubstituted-1H-pyrazoles | - | mdpi.com |

| 3-Formylbenzonitrile | Multi-step reaction | 3-(1H-Pyrazol-3-yl)benzaldehyde | - | chemicalbook.com |

This table is for illustrative purposes and does not represent an exhaustive list of all possible synthetic routes.

Industrial Scale-Up Considerations for Pyrazolyl Benzaldehyde Production

The transition from laboratory-scale synthesis to large-scale industrial production of pyrazolyl benzaldehydes presents several challenges and considerations. researchgate.net Key factors that need to be addressed include process safety, scalability of reaction conditions, cost-effectiveness, and environmental impact. researchgate.netjetir.org

A primary concern in scaling up chemical syntheses is the management of reaction exotherms. researchgate.net Reactions that are easily controlled in a laboratory setting can become hazardous on a large scale if the heat generated is not effectively dissipated. researchgate.net For instance, diazotization reactions, which can be involved in some pyrazole syntheses, are known to be potentially hazardous and require careful temperature control. researchgate.net The use of flow chemistry can be a safer and more manageable alternative for such steps, allowing for better control of reaction parameters and minimizing the risks associated with unstable intermediates. researchgate.net

The choice of solvents and reagents is another critical aspect of industrial scale-up. Solvents that are suitable for laboratory work may not be practical or economical for large-scale production due to factors like cost, toxicity, and disposal issues. jetir.orgresearchgate.net The development of "green" synthetic protocols that utilize environmentally benign catalysts and solvent-free conditions is an important area of research. jetir.org For example, the use of a nano-ZnO catalyst has been reported for the efficient and environmentally friendly synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com

The table below outlines key considerations for the industrial scale-up of pyrazolyl benzaldehyde production.

| Consideration | Key Factors |

| Process Safety | Management of reaction exotherms, handling of hazardous reagents (e.g., diazonium salts), implementation of safer technologies like flow chemistry. researchgate.net |

| Scalability | Transfer of laboratory conditions to large-scale reactors, mixing efficiency, heat transfer. researchgate.net |

| Cost-Effectiveness | Cost of starting materials, reagents, and solvents; overall process yield; energy consumption; development of one-pot syntheses. jetir.orggoogle.com |

| Environmental Impact | Use of green catalysts and solvents, waste minimization, atom economy. jetir.org |

| Purification | Development of efficient and scalable purification methods to achieve the desired product purity. researchgate.net |

Aldehyde Group Functionalization

The aldehyde group in this compound is a prime site for a variety of chemical modifications, enabling its conversion into other important functional groups such as carboxylic acids and alcohols, as well as participation in nucleophilic addition reactions.

Oxidative Transformations to Carboxylic Acids

The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis. For instance, the oxidation of substituted pyrazole-3-carbaldehydes, such as 5-aryl-1-phenyl-1H-pyrazole-3-carbaldehydes, can be achieved using reagents like 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO). nih.gov This method provides a direct route to the corresponding carboxylic acids, which are themselves versatile intermediates. Another approach involves the oxidative amidation of aldehydes in the presence of an azole, like pyrazole, to form acyl pyrazoles. researchgate.net

A general representation of this oxidative transformation is shown below:

Table 1: Examples of Oxidative Transformations

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 5-Aryl-1-phenyl-1H-pyrazole-3-carbaldehyde | 2-Iodoxybenzoic acid (IBX) | 5-Aryl-1-phenyl-1H-pyrazole-3-carboxylic acid | nih.gov |

Reductive Transformations to Alcohols

The aldehyde group of this compound can be reduced to a primary alcohol, yielding [3-(1H-pyrazol-1-yl)phenyl]methanol. This transformation is typically accomplished using a variety of reducing agents. A common and effective method for this reduction is the use of lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether or tetrahydrofuran (THF). nih.govchemicalbook.com The resulting alcohol, [3-(1H-pyrazol-1-yl)phenyl]methanol, is a stable solid and serves as a key intermediate for further synthetic modifications. sigmaaldrich.com

The general reaction for the reduction is as follows:

Table 2: Reagents for Reductive Transformations

| Reducing Agent | Solvent | Reference |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether | chemicalbook.com |

Nucleophilic Addition Reactions, including Hydrazone Formation

The carbonyl carbon of the aldehyde group is electrophilic and thus susceptible to attack by nucleophiles. One of the most significant nucleophilic addition reactions for aldehydes is the formation of hydrazones. wikipedia.org This reaction involves the condensation of an aldehyde with a hydrazine derivative (H₂NNHR) to form a C=N-NHR linkage. wikipedia.orglibretexts.org The reaction is often catalyzed by acid and proceeds via an imine-like mechanism. nih.gov

Hydrazone formation is a versatile reaction that can be used to introduce a wide variety of substituents onto the benzaldehyde moiety. nih.govresearchgate.net For example, the reaction of this compound with different hydrazides can lead to the synthesis of a diverse library of pyrazole-containing hydrazones. researchgate.net These hydrazones are not only stable compounds but can also serve as intermediates in further synthetic transformations, such as the Wolff-Kishner reduction, which converts the aldehyde to an alkane. wikipedia.orglibretexts.org

Table 3: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type | Reference |

|---|---|---|

| Hydrazine (H₂NNH₂) | Hydrazone | wikipedia.orglibretexts.org |

| Phenylhydrazine | Phenylhydrazone | wikipedia.org |

Pyrazole Ring Reactivity

The pyrazole ring in this compound exhibits its own characteristic reactivity, which can be exploited for further derivatization. This includes electrophilic substitution on the pyrazole ring itself and N-alkylation or N-functionalization at the nitrogen atoms.

Electrophilic Substitution on the Pyrazole Moiety

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions. The position of substitution is influenced by the electronic nature of the ring and any existing substituents. The pyrazole ring has two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like, which affects the electron distribution within the ring. nih.gov Generally, the C4 position of the pyrazole ring is the most susceptible to electrophilic attack due to its higher electron density. nih.govpharmaguideline.com

Common electrophilic substitution reactions include halogenation (e.g., bromination), nitration, and sulfonation. For example, bromination of pyrazole derivatives can be achieved using reagents like N-bromosuccinimide (NBS). The introduction of a bromine atom at the C4 position of the pyrazole ring creates a valuable handle for further cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. benchchem.com

Table 4: Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagent | Position of Substitution | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C4 | researchgate.net |

N-Alkylation and N-Functionalization Strategies

The nitrogen atoms of the pyrazole ring can be alkylated or functionalized. In N-unsubstituted pyrazoles, the NH proton is acidic and can be removed by a base, followed by reaction with an electrophile such as an alkyl halide. pharmaguideline.com The regioselectivity of N-alkylation can be influenced by the reaction conditions and the nature of the substituents on the pyrazole ring. researchgate.net In some cases, a mixture of N1 and N2 alkylated products may be obtained. researchgate.net

Various methods have been developed for the N-alkylation of pyrazoles, including the use of alkyl halides in the presence of a base, pharmaguideline.com reactions with trichloroacetimidates catalyzed by acid, semanticscholar.org and the use of phase transfer catalysis conditions. imist.maresearchgate.net These strategies allow for the introduction of a wide range of alkyl and functionalized groups at the nitrogen atom of the pyrazole ring, further expanding the chemical diversity of derivatives that can be synthesized from this compound.

Table 5: Methods for N-Alkylation of Pyrazoles

| Alkylating Agent | Catalyst/Conditions | Reference |

|---|---|---|

| Alkyl halides | Base (e.g., K₂CO₃) | pharmaguideline.comresearchgate.net |

| Trichloroacetimidates | Acid catalyst (e.g., CSA) | semanticscholar.org |

Deprotonation and Ring-Opening Pathways

Detailed studies specifically outlining the deprotonation and subsequent ring-opening pathways for this compound are not extensively detailed in the reviewed literature. However, the stability of the pyrazole ring is a notable feature of this class of compounds. Pyrazoles are aromatic heterocyclic compounds, and their ring systems are generally robust. Ring-opening reactions would typically require harsh conditions or specific activation.

In the context of related pyrazole-containing compounds, such as certain N-propananilide derivatives, the focus of reactivity is often on the functional groups attached to the core structure rather than the pyrazole ring itself. For instance, in the synthesis of 3-(1H-pyrazol-1-yl)-N-propananilide derivatives, the reactions involve the formation of an amide bond and the attachment of the pyrazole ring to the propanilide backbone, without compromising the integrity of the pyrazole ring. turkjps.orgnih.gov The stability of the pyrazole ring under these synthetic conditions suggests that deprotonation leading to ring-opening is not a common or easily accessible pathway.

Modifications on the Benzaldehyde Phenyl Ring

One common modification is the introduction of substituents onto the phenyl ring. For example, the synthesis of nitro-substituted derivatives, such as 3-nitro-4-(1H-pyrazol-1-yl)benzaldehyde, demonstrates that electrophilic aromatic substitution reactions like nitration can be performed on the pyrazolyl benzaldehyde scaffold. nih.gov Similarly, the existence of methylated analogs like 4-methyl-3-(1H-pyrazol-1-yl)benzaldehyde indicates that alkyl groups can also be introduced onto the phenyl ring. ambeed.com

The position of these substituents is crucial. For instance, in 3-nitro-4-(1H-pyrazol-1-yl)benzaldehyde, the nitro group is at the 3-position and the pyrazolyl group is at the 4-position of the benzaldehyde ring, which is a different isomer from the parent compound. nih.gov These modifications highlight the versatility of the benzaldehyde phenyl ring as a platform for chemical derivatization.

Synthesis of Hybrid Scaffolds incorporating the Pyrazolyl Benzaldehyde Unit

The this compound unit is a valuable building block for the synthesis of more complex, hybrid molecular scaffolds. These scaffolds can combine the structural features of the pyrazolyl benzaldehyde with other chemical moieties to create new compounds with unique properties.

A notable strategy involves the reaction of the aldehyde group to form larger molecules. For example, this compound can be used in condensation reactions. One such application is in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). nih.gov In this type of reaction, two equivalents of a pyrazolone react with one equivalent of an aryl benzaldehyde, including derivatives of this compound, to form a bis(pyrazolyl)methane scaffold. nih.gov

Another approach to creating hybrid scaffolds is through the formation of amide bonds. For example, while not directly starting from the benzaldehyde, the synthesis of 3-(1H-pyrazol-1-yl)-N-propananilide derivatives illustrates how the pyrazolyl group can be incorporated into larger structures. turkjps.orgnih.gov In this case, a pyrazole-containing fragment is coupled with an N-propanilide moiety. turkjps.orgnih.gov This principle can be extended to derivatives of this compound, where the aldehyde group could first be converted to an amine or carboxylic acid to facilitate amide bond formation, thus creating complex hybrid molecules with potential neuroprotective activities. turkjps.orgnih.gov

The development of such hybrid scaffolds is a key strategy in drug discovery and materials science, as it allows for the combination of different pharmacophores or functional units to create molecules with enhanced or novel properties. nih.govrsc.org

Supramolecular Assembly and Coordination Chemistry through Pyrazolyl Ligands

The pyrazole ring in this compound plays a crucial role in directing supramolecular assembly and participating in coordination chemistry. The nitrogen atoms of the pyrazole ring, particularly the pyridine-type nitrogen at position 2, can act as hydrogen bond acceptors or as coordination sites for metal ions.

In the solid state, pyrazole-containing compounds often exhibit extensive networks of intermolecular interactions, such as hydrogen bonds. For instance, in related pyrazole derivatives, C-H···N and C-H···O hydrogen bonds have been observed to link molecules into sheets, demonstrating the importance of the pyrazole nitrogen in directing supramolecular architecture. nih.govresearchgate.net These non-covalent interactions are fundamental in crystal engineering and the design of materials with specific solid-state properties.

Furthermore, the pyrazole moiety is a well-established ligand in coordination chemistry. The nitrogen atoms can coordinate to a wide variety of metal ions to form metal-organic frameworks (MOFs), coordination polymers, and discrete coordination complexes. The resulting structures have potential applications in catalysis, gas storage, and as magnetic materials. The presence of the benzaldehyde group in this compound adds another potential coordination site (the carbonyl oxygen) and provides a reactive handle for further functionalization of the resulting coordination complexes.

The synthesis of substituted pyrazoles is a key area of research, with methods such as cyclocondensation and cycloaddition being commonly employed to create a diverse library of pyrazole-based ligands for coordination chemistry and other applications. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for Pyrazolyl Benzaldehydes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(1H-pyrazol-1-yl)benzaldehyde, providing unambiguous assignment of proton (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits characteristic signals that confirm its structure. The aldehydic proton (-CHO) typically appears as a singlet at approximately 10.0 ppm, a region indicative of its deshielded environment. The protons of the benzene (B151609) ring and the pyrazole (B372694) ring resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The specific coupling patterns and chemical shifts allow for the precise assignment of each proton. For instance, the protons on the pyrazole ring show distinct signals, often as a triplet and two doublets, corresponding to the different electronic environments of the C3, C4, and C5 protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic downfield shift, typically around 190 ppm. The carbon atoms of the benzene and pyrazole rings resonate in the range of approximately 110 to 140 ppm. The specific chemical shifts are influenced by the substitution pattern and the electronic effects of the pyrazole and aldehyde moieties.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and Related Structures

| Compound | Nucleus | Chemical Shift (ppm) |

| This compound | ¹H | ~10.0 (s, 1H, CHO), 7.0-8.5 (m, Ar-H) |

| ¹³C | ~190 (CHO), 110-140 (Ar-C) | |

| Benzaldehyde (B42025) docbrown.info | ¹H | 10.0 (s, 1H, CHO), 7.51-7.87 (m, 5H, Ar-H) docbrown.info |

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one mdpi.com | ¹H | 7.65, 7.53, 6.27 (pyrazole-H), 7.17 (CH), 4.40 (CH₂) mdpi.com |

| ¹³C | 194.7 (C=O) mdpi.com |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of its constituent bonds.

A strong, sharp absorption band is typically observed in the region of 1680-1715 cm⁻¹, which is characteristic of the C=O stretching vibration of the aromatic aldehyde group. The exact position of this band can be influenced by conjugation and intermolecular interactions. Aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations of the benzene and pyrazole rings appear in the 1400-1600 cm⁻¹ region. Additionally, C-N stretching vibrations from the pyrazole ring contribute to the fingerprint region of the spectrum. For comparison, the IR spectrum of benzaldehyde shows a characteristic C=O stretching vibration at approximately 1700 cm⁻¹. docbrown.info

Table 2: Key FT-IR Absorption Bands for this compound and Related Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1680-1715 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1400-1600 |

| Pyrazole C-N | Stretching | Fingerprint Region |

| Benzaldehyde C=O docbrown.info | Stretching | ~1700 docbrown.info |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pattern of this compound, further confirming its structure. The molecular formula of the compound is C₁₀H₈N₂O. sigmaaldrich.comnih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, leading to the formation of a molecular ion (M⁺) peak. The mass-to-charge ratio (m/z) of this peak corresponds to the molecular weight of the compound. For this compound, the monoisotopic mass is approximately 172.06 g/mol . uni.lu

The mass spectrum also reveals characteristic fragmentation patterns. Common fragmentation pathways for benzaldehyde derivatives include the loss of the formyl radical (CHO) or a hydrogen atom. For this compound, fragmentation may also involve the pyrazole ring, providing additional structural information. For instance, a related compound, 4-[3-(trifluoromethyl)pyrazol-1-yl]benzaldehyde, has a predicted monoisotopic mass of 240.05104 Da. uni.lu

Electronic Spectroscopy: UV-Vis and Fluorescence Studies

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of this compound.

UV-Vis Absorption: The UV-Vis spectrum of this compound in a suitable solvent, such as methanol (B129727) or cyclohexane, typically shows absorption bands corresponding to π → π* transitions within the aromatic rings and the carbonyl group. For comparison, benzaldehyde in water exhibits a maximum absorption wavelength (λ_max) at 248 nm, attributed to the π → π* transition. researchgate.net The introduction of the pyrazole ring can influence the position and intensity of these absorption bands.

Fluorescence: While benzaldehyde itself is not strongly fluorescent, the introduction of the pyrazole moiety can lead to interesting fluorescence properties. Some pyrazole derivatives are known to be fluorescent, and their emission characteristics can be sensitive to the solvent environment. Studies on related pyrazole-containing compounds have shown fluorescence emission in the green region of the visible spectrum. researchgate.net The fluorescence quantum yield and lifetime are important parameters that can be determined from these studies.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A single-crystal X-ray diffraction study would reveal the planarity of the pyrazole and benzene rings and the dihedral angle between them. It would also provide detailed information about intermolecular interactions, such as hydrogen bonding (if present) and π-π stacking, which govern the packing of molecules in the crystal. For instance, a study on 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one detailed its crystal structure and intermolecular interactions. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of this compound. This analysis provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₀H₈N₂O). A close agreement between the experimental and theoretical values confirms the purity and elemental composition of the synthesized compound. For example, analytical data for related pyrazole derivatives have been reported to confirm their composition. nih.gov

Mechanistic Investigations and Reaction Pathway Analysis for 3 1h Pyrazol 1 Yl Benzaldehyde Synthesis and Reactivity

Elucidation of Cyclization Mechanisms in Pyrazole (B372694) Formation

The synthesis of the pyrazole ring system, a key feature of 3-(1H-Pyrazol-1-yl)benzaldehyde, is predominantly achieved through condensation reactions involving a hydrazine (B178648) derivative and a 1,3-difunctional compound. The most common and widely accepted method involves the reaction of a hydrazine with an α,β-unsaturated aldehyde or ketone. chim.it

The reaction mechanism typically proceeds through two potential pathways:

Hydrazone Formation First: The reaction initiates with a nucleophilic attack of the hydrazine onto the carbonyl carbon of the α,β-unsaturated system. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular Michael addition occurs, where the other nitrogen atom of the hydrazine attacks the β-carbon of the unsaturated system, leading to the formation of a five-membered pyrazoline ring. researchgate.net A final oxidation or elimination step yields the aromatic pyrazole ring. beilstein-journals.org

Michael Addition First: Alternatively, the reaction can begin with a 1,4-conjugate (Michael) addition of the hydrazine to the α,β-unsaturated carbonyl compound. This forms an enol or enolate intermediate which then undergoes intramolecular cyclization by attacking the hydrazone nitrogen, followed by elimination of water to form the pyrazoline, and subsequent aromatization to the pyrazole. chim.it

Another fundamental route is the Knorr pyrazole synthesis, which utilizes a hydrazine and a 1,3-dicarbonyl compound. rrbdavc.org The mechanism involves the initial formation of a hydrazone with one carbonyl group, followed by intramolecular cyclization and dehydration involving the second carbonyl group to directly form the aromatic pyrazole ring. The regioselectivity of this reaction is a critical aspect, determined by which carbonyl group undergoes the initial condensation.

These cyclization strategies are foundational for synthesizing the pyrazole core, which is then functionalized to produce derivatives like this compound.

| Mechanism | Key Reactants | Key Intermediate | Final Step to Aromaticity |

|---|---|---|---|

| Reaction with α,β-Unsaturated Carbonyls | Hydrazine + α,β-Unsaturated Aldehyde/Ketone | Pyrazoline | Oxidation or Elimination |

| Knorr Synthesis | Hydrazine + 1,3-Dicarbonyl Compound | Hydrazone/Enamine | Dehydration |

| 1,3-Dipolar Cycloaddition | Diazoalkane + Alkyne | Direct formation | Aromatization inherent |

Studies on Electrophilic and Nucleophilic Attack Pathways

The reactivity of this compound is characterized by the distinct functionalities of its two core components: the pyrazole ring and the benzaldehyde (B42025) group.

Electrophilic Attack on the Pyrazole Ring: The pyrazole ring is an aromatic heterocycle with two nitrogen atoms. The combined electron-donating effect of these nitrogens increases the electron density of the ring carbons, making it susceptible to electrophilic substitution. pharmaguideline.com Mechanistic studies show that electrophilic attack preferentially occurs at the C4 position. rrbdavc.orgpharmaguideline.com Attack at the C3 or C5 positions would lead to a highly unstable intermediate where the positive charge is placed on an azomethine nitrogen, which is energetically unfavorable. rrbdavc.org In contrast, attack at C4 allows the positive charge to be delocalized without involving the nitrogen atoms in such an unstable arrangement.

Nucleophilic Attack on the Benzaldehyde Group: The aldehyde functional group contains a polarized carbonyl (C=O) bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. youtube.com The primary reaction pathway for the aldehyde is nucleophilic addition. libretexts.orgstudy.com The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com This breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org In a subsequent step, this intermediate is typically protonated by an acid or water to yield an alcohol. libretexts.orglibretexts.org The aromatic ring in benzaldehyde acts as an electron-donating group through resonance, which makes the carbonyl carbon slightly less electrophilic and thus less reactive compared to aliphatic aldehydes. libretexts.orglibretexts.org

Catalytic Cycle Mechanisms in Metal-Mediated Transformations

Metal-mediated reactions, particularly copper-catalyzed N-arylation (a type of Ullmann condensation), are crucial for the synthesis of N-arylpyrazoles like this compound. nih.govresearchgate.netnih.gov These reactions typically involve coupling a pyrazole with an aryl halide. Catalysts derived from copper(I) iodide (CuI) and diamine ligands are highly effective for this transformation. organic-chemistry.org

A plausible catalytic cycle for the copper-catalyzed N-arylation of pyrazole with a compound like 3-bromobenzaldehyde involves the following steps:

Ligand Exchange/Salt Formation: The pyrazole starting material reacts with a base (e.g., Cs₂CO₃ or K₂CO₃) and coordinates to the Cu(I)-diamine complex, displacing a ligand and forming a copper(I)-pyrazolate intermediate.

Oxidative Addition: The aryl halide (3-bromobenzaldehyde) undergoes oxidative addition to the copper(I) center. This is the rate-limiting step, where the copper is oxidized from Cu(I) to a transient Cu(III) species.

Reductive Elimination: The aryl group and the pyrazolyl group, now both coordinated to the copper center, are eliminated together. This step forms the C-N bond of the final product, this compound, and regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.

This catalytic approach is valued for its tolerance of various functional groups, including aldehydes, on the aryl halide substrate. nih.govnih.gov

Kinetic and Thermodynamic Considerations in Derivatization Reactions

The aldehyde group of this compound is a prime site for derivatization, most commonly through reactions with amine-based nucleophiles to form imines, oximes, or hydrazones. masterorganicchemistry.com These condensation reactions are typically reversible, and their outcomes can be governed by either kinetic or thermodynamic control. nih.govacs.org

Thermodynamic Control: Under thermodynamic control, the reaction is allowed to reach equilibrium, and the major product is the most stable one. The relative stability of the products determines the final composition of the mixture. acs.org Factors like conjugation, steric hindrance, and hydrogen bonding in the final product influence its stability.

Kinetic Control: Under kinetic control, the major product is the one that is formed the fastest. acs.org The rate of formation is dependent on the activation energy of the reaction pathway. The less sterically hindered or more electronically favorable initial attack will lead to the kinetic product.

In competitive reactions, such as reacting this compound with a mixture of different amines, it is possible to form a kinetically favored imine product initially, which then slowly converts to a more stable, thermodynamically favored imine over time as the system reaches equilibrium. nih.govacs.org The reaction conditions, particularly pH, play a critical role. Mild acid catalysis is often employed to accelerate the dehydration step (the elimination of water), which is frequently the rate-limiting step in imine formation. masterorganicchemistry.com

| Factor | Influence on Kinetic Product | Influence on Thermodynamic Product |

|---|---|---|

| Reaction Temperature | Lower temperatures favor the kinetic product by preventing the reverse reaction. | Higher temperatures favor the thermodynamic product by providing enough energy to overcome the activation barrier of the reverse reaction, allowing equilibrium to be reached. acs.org |

| Reaction Time | Short reaction times isolate the faster-forming kinetic product. nih.gov | Longer reaction times allow the system to equilibrate to the most stable thermodynamic product. nih.govacs.org |

| Reversibility | Conditions that make the reaction irreversible (e.g., removal of water) can trap the kinetic product. masterorganicchemistry.com | Reversible conditions are essential for the formation of the thermodynamic product. nih.gov |

| Nucleophile Reactivity | A more reactive (less stable) nucleophile often leads to the kinetic product. | The final product's stability, not the initial nucleophile's reactivity, is the determining factor. |

Applications of 3 1h Pyrazol 1 Yl Benzaldehyde and Its Analogs in Chemical Sciences

Medicinal Chemistry and Drug Discovery

The versatility of the pyrazole (B372694) nucleus has been harnessed to develop drugs targeting a spectrum of diseases. mdpi.comnih.gov Pyrazole derivatives are known for their anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. mdpi.commdpi.comresearchgate.net Well-established drugs like Celecoxib (B62257) (an anti-inflammatory), Rimonabant (an anti-obesity agent), and Difenamizole (an analgesic) feature the pyrazole core, underscoring its therapeutic importance. mdpi.comnih.gov

Antimicrobial Agents (Antibacterial, Antifungal, Antiviral, Antileishmanial)

The growing threat of antimicrobial resistance has spurred the search for new and effective antimicrobial agents. nih.gov Pyrazole derivatives have emerged as a promising class of compounds in this area, exhibiting a broad spectrum of activity against various pathogens. mdpi.comnih.gov

Antibacterial and Antifungal Activity:

A number of studies have highlighted the potent antibacterial and antifungal properties of pyrazole analogs. For instance, certain pyrazole-pyrazoline derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. tandfonline.com Similarly, pyrazole derivatives incorporating an imidazothiadiazole moiety have demonstrated significant inhibitory activity, with some compounds being more potent than the standard drug gatifloxacin. nih.gov The introduction of pharmacophores like chloro- and bromo-substituents has been shown to enhance the antimicrobial activity of pyrazole derivatives. mdpi.com

Research has also explored the synthesis of pyrazole derivatives containing a quinolinyl chalcone (B49325) group, which have exhibited potent activity against both bacterial and fungal strains. mdpi.com Furthermore, pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have been evaluated for their efficacy against a range of bacterial and fungal pathogens. mdpi.com Some pyrazoline and pyrazole derivatives have shown significant activity against E. coli, P. aeruginosa, S. aureus, and C. albicans. nih.govresearchgate.net

Below is a table summarizing the antimicrobial activity of selected pyrazole derivatives:

Interactive Data Table: Antimicrobial Activity of Pyrazole Derivatives| Compound/Derivative | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pyrazole-pyrazoline derivatives | Gram-positive and Gram-negative bacteria | Broad-spectrum activity. | tandfonline.com |

| Pyrazole derivatives with imidazothiadiazole moiety | Multi-drug resistant strains | Strong antibacterial activity, some more potent than gatifloxacin. | nih.gov |

| Pyrazole derivatives with chloro- and bromo-substituents | Bacteria and fungi | Enhanced antimicrobial activity. | mdpi.com |

| Pyrazoles with quinolinyl chalcone group | Bacterial and fungal strains | Potent activity. | mdpi.com |

| Pyrazoline and pyrazole derivatives | E. coli, P. aeruginosa, S. aureus, C. albicans | Significant antimicrobial activity. | nih.govresearchgate.net |

| 4-alkenyl and imino functionalized pyrazoles | S. aureus ATCC 25923, E. coli ATCC 25922, Candida species | Pronounced effect against tested strains. | biointerfaceresearch.com |

Antiviral Activity:

Pyrazole-based compounds have shown significant potential as antiviral agents. nih.gov They have been investigated for activity against a range of viruses, including Newcastle disease virus (NDV), hepatitis A virus (HAV), hepatitis C virus (HCV), and herpes simplex virus (HSV). nih.gov For instance, certain 4-substituted pyrazole derivatives have demonstrated high efficacy against NDV, with some achieving 100% protection. nih.gov The antiviral activity of these compounds is often attributed to their ability to interact with viral proteins. nih.gov Furthermore, hydroxyquinoline-pyrazole derivatives have been identified as potential broad-spectrum antiviral agents against various coronaviruses, including SARS-CoV-2, HCoV-229E, and MERS-CoV. rsc.org

Antileishmanial Activity:

Quinoline derivatives, which can be conceptually related to pyrazole-containing structures in drug design, have shown promise as antileishmanial agents. frontiersin.org For example, sitamaquine, a trisubstituted quinoline, has undergone clinical trials for the treatment of visceral leishmaniasis. frontiersin.org This highlights the potential for developing pyrazole-based analogs for the treatment of this parasitic disease. frontiersin.org

Anticancer and Antitumor Agents

The development of novel anticancer agents with improved efficacy and reduced side effects is a major focus of modern drug discovery. researchgate.net Pyrazole derivatives have emerged as a significant class of compounds with potent anticancer activities. mdpi.comnih.gov Their unique chemical structure allows for the design of potent and selective anticancer agents that can interact with various biological targets involved in cancer progression. mdpi.com

Several pyrazole derivatives have been synthesized and evaluated for their cytotoxic activity against a range of human cancer cell lines, including breast, prostate, pancreatic, colon, liver, and lung cancer. nih.govtandfonline.comacs.org For example, a series of pyrazolyl-chalcone derivatives demonstrated promising anticancer activity against pancreatic and breast cancer cell lines. nih.gov Similarly, novel pyrazole-indole hybrids have shown excellent antitumor activity against liver cancer cells, with some compounds exhibiting greater potency than the standard drug doxorubicin. acs.orgunit.no

The anticancer mechanism of pyrazole derivatives often involves the inhibition of key enzymes and proteins that play a crucial role in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), EGFR, and tubulin. mdpi.com Some pyrazole derivatives have also been shown to induce apoptosis and cell cycle arrest in cancer cells. acs.orgunit.nonih.gov

The following table presents a summary of the anticancer activity of selected pyrazole derivatives:

Interactive Data Table: Anticancer Activity of Pyrazole Derivatives| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pyrazolyl-chalcone derivatives | PACA2 (pancreatic), MCF7 (breast) | Promising anticancer efficacy. | nih.gov |

| Pyrazole-indole hybrids | HepG2 (liver) | Excellent antitumor activity, more potent than doxorubicin. | acs.orgunit.no |

| Pyrazolo[3,4-d]pyrimidine derivatives | HEPG2 (liver), HCT116 (colon), MCF-7 (breast) | Screened for antitumor activity. | tandfonline.com |

| Differently substituted pyrazole derivatives | HT-29 (colon), MCF-7 (breast) | Potent cytotoxicity against resistant cancer cells, induced apoptosis and cell cycle arrest. | nih.gov |

Anti-inflammatory and Analgesic Compounds

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for the treatment of inflammatory disorders. nih.gov Pyrazole derivatives have a long history in the development of anti-inflammatory and analgesic agents, with celecoxib being a well-known example of a selective COX-2 inhibitor. nih.gov

Numerous studies have reported the synthesis and evaluation of pyrazole derivatives for their anti-inflammatory and analgesic properties. researchgate.netnih.govtandfonline.comnih.govtandfonline.comnih.govnih.govjst.go.jp For instance, a novel pyrazole derivative, FR140423, has been shown to be a potent and selective COX-2 inhibitor with strong anti-inflammatory effects. nih.gov This compound also exhibited unique morphine-like analgesic effects. nih.gov Other studies have identified pyrazole-pyrazoline derivatives with dual anti-inflammatory and antimicrobial activities. tandfonline.com

The anti-inflammatory action of these compounds is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, key mediators of inflammation. researchgate.netnih.gov Some derivatives have also been shown to suppress the production of other inflammatory mediators like TNF-α. tandfonline.comnih.gov

The table below summarizes the anti-inflammatory and analgesic activities of some pyrazole derivatives:

Interactive Data Table: Anti-inflammatory and Analgesic Activity of Pyrazole Derivatives| Compound/Derivative | Activity | Key Findings | Reference(s) |

|---|---|---|---|

| FR140423 | Anti-inflammatory, Analgesic | Potent and selective COX-2 inhibitor with morphine-like analgesic effects. | nih.gov |

| Pyrazole-pyrazoline derivatives | Anti-inflammatory | Dual anti-inflammatory and antimicrobial activity. | tandfonline.com |

| Pyrazoles containing an indane moiety | Anti-inflammatory | Some compounds exhibited potent activity, more significant than diclofenac (B195802) sodium. | tandfonline.com |

| Pyrazolines bearing benzothiazole | Anti-inflammatory | Some compounds were more potent than celecoxib, suppressing COX-2 and TNF-α. | nih.gov |

| 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives | Anti-inflammatory, Analgesic | Active as both anti-inflammatory and analgesic agents. | jst.go.jp |

| 4-amino-5-(3-methylpyrazol-5-yl)-1,2,4-triazole-3-thiol derivatives | Analgesic | Combination with 2,6-dichlorophenyl substituent and carboxylic acid fragments showed antinociceptive activity. | zsmu.edu.ua |

Modulation of Biological Receptors and Enzymes

The therapeutic effects of 3-(1H-pyrazol-1-yl)benzaldehyde and its analogs are often mediated through their interaction with specific biological receptors and enzymes.

Certain pyrazole derivatives have been shown to modulate the activity of calcium-sensing receptors. For example, the 3,5-bis(trifluoromethyl)pyrazole derivative (BTP2) is an immunosuppressive compound that inhibits Ca2+ influx in lymphocytes. nih.gov It achieves this by facilitating the activity of the transient receptor potential melastatin 4 (TRPM4) channel, which leads to membrane depolarization and reduces the driving force for Ca2+ entry. nih.gov This ultimately results in the suppression of cytokine release, highlighting the potential of pyrazole derivatives in modulating immune responses through their effects on ion channels. nih.gov

The diverse pharmacological activities of pyrazole derivatives stem from their ability to inhibit a wide range of enzymes.

LmPTR1 (Leishmania major Pteridine Reductase 1): While direct inhibition of LmPTR1 by this compound analogs is not explicitly detailed in the provided context, the antileishmanial potential of related heterocyclic compounds suggests that enzymes in the folate biosynthesis pathway of Leishmania, such as LmPTR1, could be viable targets.

ACE (Angiotensin-Converting Enzyme): Pyrazole derivatives have been investigated as potential inhibitors of angiotensin-converting enzyme (ACE), a key enzyme in the regulation of blood pressure. nih.govresearchgate.netfrontiersin.org A study on chalcones and their pyrazole derivatives identified compounds with significant ACE inhibitory activity. nih.govresearchgate.net

DNA Gyrase: DNA gyrase is a crucial bacterial enzyme and a well-established target for antibacterial agents. acs.orgnih.govnih.govrsc.orgyoutube.com Several series of pyrazole derivatives have been synthesized and shown to be potent inhibitors of DNA gyrase, exhibiting strong antibacterial activity against both susceptible and resistant bacterial strains. acs.orgnih.govnih.govrsc.org These compounds often act by binding to the enzyme and preventing its function in DNA replication. acs.orgyoutube.com

Tyrosine Kinases: Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways and are often dysregulated in cancer. mdpi.com Pyrazole derivatives have been developed as inhibitors of various tyrosine kinases, including EGFR and c-Jun N-terminal kinase (JNK). mdpi.comnih.gov For instance, novel pyrazole derivatives have been designed as dual EGFR/Topo-1 inhibitors with potent anticancer activity. nih.gov Another study reported the synthesis of pyrazole derivatives as potent inhibitors of JNK, which is involved in inflammatory diseases. nih.gov

Estrogen Receptor Ligand Activity

Derivatives of this compound have been investigated for their potential to act as ligands for estrogen receptors (ERs), which are key targets in the treatment of hormone-dependent cancers such as breast cancer. The design and synthesis of novel pyrazole-containing compounds have yielded molecules with the ability to bind to these receptors. For instance, a series of 1,5-diarylpyrazole derivatives has been synthesized and evaluated for their binding affinity to estrogen receptors. These compounds are designed to mimic the structural features of known ER ligands, with the pyrazole core serving as a key structural motif. The exploration of different substituents on the phenyl rings has allowed for the modulation of their binding affinity and selectivity for ER subtypes, such as ERα and ERβ.

Protein Glycation Inhibition

The non-enzymatic reaction between proteins and reducing sugars, known as protein glycation, leads to the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of diabetic complications and other age-related diseases. Certain analogs of this compound have demonstrated significant antiglycation activity. For example, a study on pyrazole-hydrazone derivatives showed their potential to inhibit the formation of AGEs. These compounds are thought to exert their inhibitory effects through various mechanisms, including the trapping of reactive dicarbonyl species, which are key intermediates in the glycation process. The presence of the pyrazole ring, along with other structural features, appears to be crucial for this activity.

Central Nervous System Agents (Antidepressant, Anticonvulsant, Neuroprotective, Tranquilizers)

The pyrazole nucleus is a prominent scaffold in the development of agents targeting the central nervous system (CNS). Analogs of this compound have been explored for a variety of CNS activities.

Antidepressant and Anticonvulsant Activity: Several studies have highlighted the potential of pyrazole derivatives as antidepressant and anticonvulsant agents. For instance, a series of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid derivatives have been synthesized and shown to exhibit significant antidepressant-like activity in animal models. Similarly, other pyrazole-containing compounds have demonstrated notable anticonvulsant effects, suggesting their potential in the management of epilepsy. The mechanism of action is often attributed to their ability to modulate neurotransmitter systems or ion channels within the CNS.

Neuroprotective and Tranquilizing Effects: The neuroprotective potential of pyrazole derivatives is an area of active research. These compounds are being investigated for their ability to protect neurons from damage in models of neurodegenerative diseases. Additionally, certain pyrazole analogs have been reported to possess tranquilizing properties, contributing to their diverse profile as CNS-active agents.

Metabolic Disease Modulators (Antidiabetic, Antiobesity)

The versatility of the pyrazole scaffold extends to the modulation of metabolic diseases.

Antidiabetic Activity: Pyrazole derivatives have been a focus of research for the development of new antidiabetic drugs. Some analogs of this compound have been shown to exhibit hypoglycemic effects. For example, certain pyrazole-based compounds have been found to act as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis, thereby improving glycemic control.

Antiobesity Potential: In addition to their antidiabetic properties, some pyrazole derivatives have been investigated for their potential in combating obesity. These compounds may exert their effects through various mechanisms, including the modulation of appetite-regulating pathways or energy expenditure.

Other Therapeutic Activities (Antipyretic, Antihypertensive, Antitubercular, Antimalarial, Antispasmodic)

The therapeutic potential of pyrazole derivatives is not limited to the aforementioned areas. They have also been explored for a range of other pharmacological activities.

| Therapeutic Activity | Research Findings |

| Antipyretic | Certain pyrazole derivatives have demonstrated the ability to reduce fever in preclinical studies. |

| Antihypertensive | Some pyrazole-containing compounds have shown potential in lowering blood pressure. |

| Antitubercular | Pyrazole analogs have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some showing promising results. |

| Antimalarial | The pyrazole scaffold has been used to develop new compounds with activity against Plasmodium falciparum, the parasite responsible for malaria. |

| Antispasmodic | Certain pyrazole derivatives have been reported to exhibit muscle relaxant and antispasmodic properties. |

Structure-Activity Relationship (SAR) Studies in Drug Design

Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective drug candidates. For pyrazole derivatives, SAR studies have provided valuable insights into the structural requirements for their various biological activities. By systematically modifying the substituents on the pyrazole and phenyl rings of compounds related to this compound, researchers have been able to identify key pharmacophoric features. For example, the nature and position of substituents can significantly influence the compound's binding affinity to a particular receptor or its inhibitory activity against a specific enzyme. These studies guide the optimization of lead compounds to enhance their therapeutic potential and reduce potential side effects.

Materials Science and Engineering

Beyond their biomedical applications, this compound and its analogs have found utility in the field of materials science and engineering.

Corrosion Inhibition: Pyrazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys in different aggressive media. The lone pair of electrons on the nitrogen atoms of the pyrazole ring, along with the π-electrons of the aromatic system, allows these molecules to adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The efficiency of these inhibitors is influenced by the molecular structure, including the presence of different functional groups.

Luminescent Materials and Coordination Polymers: The pyrazole moiety is also a valuable building block for the synthesis of luminescent materials and coordination polymers. The ability of the nitrogen atoms in the pyrazole ring to coordinate with metal ions has been exploited to create a wide range of metal-organic frameworks (MOFs) and coordination polymers with interesting photophysical properties. These materials have potential applications in areas such as sensing, catalysis, and light-emitting devices.

Development of Functional Polymers and Coatings